Tetrakis(dimethylamino)hafnium(IV), often abbreviated as TDMAH, is a hafnium-based organometallic compound widely employed as a precursor in various thin-film deposition techniques, particularly in the microelectronics industry. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its primary role lies in its ability to decompose at relatively low temperatures, leading to the formation of high-quality hafnium oxide (HfO2) films. [, , , , , , , , , , , , , , , , , , , , , , , , ] These films find extensive applications in advanced semiconductor devices, acting as high-k dielectric materials in transistors and capacitors. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Physical and Chemical Properties Analysis
Volatility: It is a volatile liquid, making it suitable for vapor deposition techniques. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Reactivity: Highly reactive towards moisture and oxygen, necessitating handling and storage in an inert atmosphere. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Applications
Microelectronics:
Gate Dielectric: HfO2 thin films derived from Tetrakis(dimethylamino)hafnium(IV) are employed as high-k gate dielectrics in advanced transistors, replacing traditional silicon dioxide (SiO2) to overcome leakage current issues and enable further miniaturization of transistors. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Capacitors: These films are also used in DRAM (dynamic random-access memory) capacitors to achieve higher capacitance densities. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Optoelectronics:
High-Reflective Mirrors: HfO2 thin films can be used in high-reflective mirrors for lasers and other optical devices due to their high refractive index. []
Energy Storage:
Resistive Random Access Memory (RRAM): HfO2-based RRAM devices utilize the resistive switching properties of the material for non-volatile memory applications. [, ]
Other Applications:
Electron Beam Resist: Hafnium-based hybrid thin films, synthesized using Tetrakis(dimethylamino)hafnium(IV), can act as electron beam resists in advanced lithography techniques. []
Ultrahigh-Temperature Ceramic Nanocomposites: Tetrakis(dimethylamino)hafnium(IV) is utilized in the synthesis of SiC/HfC(x)N(1-x)-based ultrahigh-temperature ceramic nanocomposites, promising for high-performance applications. []
Related Compounds
Water (H₂O)
Compound Description: Water is a simple inorganic compound crucial for various chemical reactions, including its role as a counter-reactant in atomic layer deposition (ALD) processes. It is frequently used in conjunction with Tetrakis(dimethylamino)hafnium for the deposition of hafnium dioxide (HfO₂) thin films. [, , , , , , , , , , , ]
Ozone (O₃)
Compound Description: Ozone is a powerful oxidizing agent often employed as a counter-reactant in atomic layer deposition (ALD) processes, including the deposition of HfO₂. [, , , , ]
Tris(dimethylamino)silane (3DMAS)
Compound Description: Tris(dimethylamino)silane is a silicon-containing compound investigated as a potential inhibitor during HfO₂ growth. []
Methoxytrimethylsilane (MOTMS)
Compound Description: Methoxytrimethylsilane is another silicon-containing compound explored as a potential growth inhibitor during HfO₂ ALD. []
Hexafluoroacetylacetone (H(hfac))
Compound Description: Hexafluoroacetylacetone is an organic compound found to effectively inhibit HfO₂ growth selectively near trench openings, making it valuable for achieving seamless fill in deep trenches. []
Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H(hfac) plays a critical role in controlling HfO₂ film growth. Its selective inhibition property helps address the bread-loaf problem encountered in ALD processes using Tetrakis(dimethylamino)hafnium. []
Acetylacetone (H(acac))
Compound Description: Acetylacetone, similar to H(hfac), demonstrates selective growth inhibition of HfO₂ near trench openings, proving beneficial for achieving seamless fill in deep trenches. []
Relevance: While structurally different from Tetrakis(dimethylamino)hafnium, H(acac)'s selective inhibition ability contributes to overcoming the bread-loaf issue during HfO₂ ALD using Tetrakis(dimethylamino)hafnium as a precursor. []
Hydrogen Sulfide (H₂S)
Compound Description: Hydrogen sulfide is a highly toxic gas that serves as a sulfur source in the deposition of hafnium disulfide (HfS₂) thin films. [, ]
Relevance: While structurally dissimilar to Tetrakis(dimethylamino)hafnium, H₂S plays a crucial role in the synthesis of HfS₂ thin films. When used in conjunction with Tetrakis(dimethylamino)hafnium, it allows for the controlled and reproducible deposition of HfS₂ layers with wafer-sized uniformity. []
Hafnium Tetrachloride (HfCl₄)
Compound Description: Hafnium tetrachloride is a hafnium precursor commonly used in atomic layer deposition (ALD). In the research presented, it was compared against Tetrakis(dimethylamino)hafnium for the deposition of HfO₂ on graphene. []
Tetrakis(ethylmethylamino)hafnium (TEMAH)
Compound Description: Tetrakis(ethylmethylamino)hafnium is another hafnium precursor used in ALD for HfO₂ deposition. []
Relevance: Similar to Tetrakis(dimethylamino)hafnium, TEMAH serves as a precursor for HfO₂ in ALD processes. The research compares their performance, highlighting how the choice of precursor can influence the deposition rate and dielectric constant of the resulting HfO₂ films. []
Properties
CAS Number
19782-68-4
Product Name
Hafnium, tetrakis(dimethylamino)-
IUPAC Name
dimethylazanide;hafnium(4+)
Molecular Formula
C8H24HfN4
Molecular Weight
354.79 g/mol
InChI
InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChI Key
ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
SMILES
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
Canonical SMILES
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
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Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent. Dimethylamine, aqueous solution appears as a solution of a gas in water. Odor ranging from a fishlike to ammonia-like depending on vapor concentration. Corrosive to skin and eyes. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Dimethylamine is a secondary aliphatic amine where both N-substituents are methyl. It has a role as a metabolite. It is a secondary aliphatic amine and a member of methylamines. It is a conjugate base of a dimethylaminium. Dimethylamine is a natural product found in Mimosa pudica, Cannabis sativa, and other organisms with data available. Dimethylamine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Dimethylamine (DMA) is an organic secondary amine. It is a colorless, liquefied and flammable gas with an ammonia and fish-like odor. Dimethylamine is abundantly present in human urine. Main sources of urinary DMA have been reported to include trimethylamine N-oxide, a common food component, and asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide (NO) synthesis. ADMA is excreted in the urine in part unmetabolized and in part after hydrolysis to DMA by dimethylarginine dimethylaminohydrolase (DDAH). Statistically significant increases in urinary DMA have been found in individuals after the consumption of fish and seafoods. The highest values were obtained for individuals that consumed coley, squid and whiting with cod, haddock, sardine, skate and swordfish As a pure chemical substance Dimethylamine is used as dehairing agent in tanning, in dyes, in rubber accelerators, in soaps and cleaning compounds and as an agricultural fungicide. In the body, DMA also undergoes nitrosation under weak acid conditions to give dimethlynitrosamine. See also: Polidronium Chloride (monomer of); Acorus calamus root (part of); Polidronium (monomer of).
3, 3'-Digalloylprocyanidin b2, also known as procyanidin b2-3, 3'-di-O-gallate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 3, 3'-Digalloylprocyanidin b2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3, 3'-digalloylprocyanidin B2 is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3'-digalloylprocyanidin B2 can be found in common grape, green vegetables, and tea. This makes 3, 3'-digalloylprocyanidin B2 a potential biomarker for the consumption of these food products.